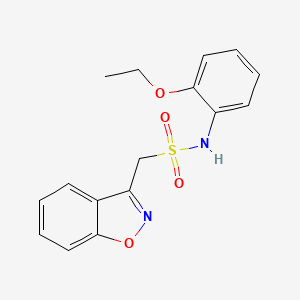

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide

Description

1-(1,2-Benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoxazole core linked to a methanesulfonamide group, further substituted with a 2-ethoxyphenyl moiety. Benzoxazole derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The ethoxyphenyl substituent may enhance lipophilicity and bioavailability compared to simpler sulfonamide analogs like zonisamide (1-(1,2-benzoxazol-3-yl)methanesulfonamide), a known anticonvulsant .

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-2-21-16-10-6-4-8-13(16)18-23(19,20)11-14-12-7-3-5-9-15(12)22-17-14/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFPDRDQUIHUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves the reaction of benzo[d]isoxazole derivatives with methanesulfonyl chloride and 2-ethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related sulfonamide derivatives is outlined below:

Key Observations

- In contrast, Sch225336’s bis-sulfone groups contribute to CB2 receptor selectivity, highlighting how sulfone positioning modulates receptor binding . The oxazole ring in 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide may confer antimicrobial activity via interactions with bacterial enzymes, whereas the benzoxazole core in the target compound is more commonly associated with anticonvulsant effects .

Pharmacokinetic Considerations :

- Zonisamide ’s unsubstituted sulfonamide group allows for rapid renal clearance, while the ethoxyphenyl group in the target compound may prolong metabolic stability .

- Sulfonylurea herbicides like triflusulfuron methyl ester exhibit plant-specific activity due to acetolactate synthase inhibition, contrasting with the human-targeted mechanisms inferred for benzoxazole derivatives .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, studies on similar sulfonamides (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) reveal hydrogen-bonding networks involving sulfonamide oxygen and aromatic nitrogen atoms, stabilizing molecular packing . Etter’s graph set analysis suggests that such interactions may influence solubility and crystallinity, critical for formulation .

Data Tables

Table 1: Molecular Formula and Substituent Comparison

| Compound | Molecular Formula | Substituents |

|---|---|---|

| 1-(1,2-Benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide | C₁₆H₁₅N₂O₄S | 2-ethoxyphenyl, benzoxazole |

| Zonisamide | C₈H₈N₂O₃S | Benzoxazole |

| Sch225336 | C₂₄H₂₆N₂O₈S₂ | Bis-sulfone, 4-methoxyphenyl |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | C₁₇H₁₆N₃O₅S₂ | 5-methyloxazole, 4-methylphenyl |

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide. Its molecular formula is C15H16N2O3S, and it features a benzoxazole ring, an ethoxyphenyl group, and a methanesulfonamide moiety. These structural elements contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3S |

| Molecular Weight | 304.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Synthesis

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves several steps:

- Formation of Benzoxazole Ring : The benzoxazole ring is synthesized from o-aminophenol and appropriate carboxylic acids under acidic conditions.

- Introduction of Methanesulfonamide Group : This is achieved by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base.

- Attachment of Ethoxyphenyl Group : Alkylation occurs using 2-ethoxybenzyl chloride under basic conditions.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated various benzoxazole compounds against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The results indicated that compounds similar to 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide displayed a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 7.81 µg/mL to 250 µg/mL against various pathogens .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, compounds structurally related to 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide were tested against breast cancer cell lines (MCF-7 and HCT-116). One study reported that certain derivatives exhibited IC50 values significantly lower than standard drugs like 5-Fluorouracil, indicating strong cytotoxic effects against cancer cells .

The biological activity of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide may be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Receptor Modulation : It may interact with specific receptors to modulate signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.

Cellular Disruption : The compound could disrupt essential cellular processes such as DNA replication or protein synthesis.

Case Studies

- Antimicrobial Efficacy : In a comparative study, several benzoxazole derivatives were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had superior activity compared to conventional antibiotics .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of related compounds demonstrated that some derivatives induced apoptosis in MCF-7 cells with mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.